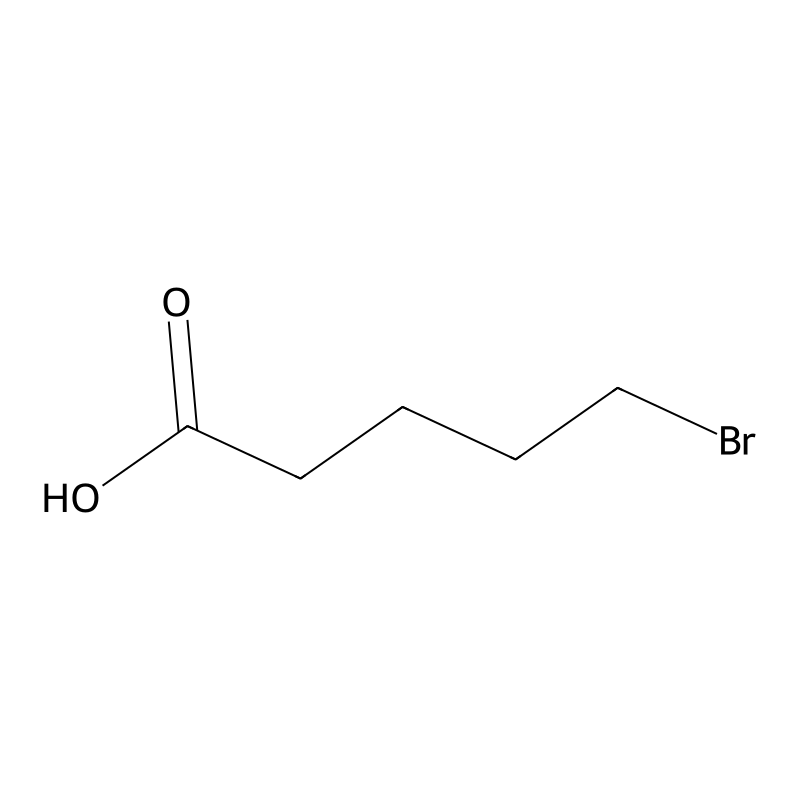

5-Bromovaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Chemical Applications

-Bromovaleric acid is primarily used as a building block in the synthesis of various organic compounds. Its carboxylic acid group allows it to participate in various reactions like esterifications, amidations, and peptide bond formations.

One example includes the preparation of 5-(3-dimethylammonio)propylammonio pentanoate bromide, which finds applications in research on ionic liquids []. Similarly, it has been utilized in the functionalization of nanodiamonds and potassium graphite for specific research purposes [, ].

5-Bromovaleric acid, with the chemical formula CHBrO and CAS number 2067-33-6, is a bromo-substituted derivative of valeric acid. It appears as yellowish to light brown crystals or crystalline powder and is recognized as an important raw material in organic synthesis. This compound is utilized extensively in various

- Esterification: It can react with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.

- Hydrogenation: Under certain conditions, it can undergo hydrogenation reactions to produce reduced forms of the compound.

- Decarboxylation: In some cases, it may lose carbon dioxide when heated, leading to the formation of shorter-chain compounds .

Research indicates that 5-Bromovaleric acid exhibits biological activities that include:

- Antimicrobial Properties: It has been studied for its potential in inhibiting aminoglycoside-resistant bacteria .

- Pheromone Synthesis: The compound is involved in synthesizing natural mosquito egg-laying pheromones, indicating its ecological relevance .

- Topoisomerase Inhibition: It has been used in the preparation of sequence-specific base pair mimics that act as inhibitors for topoisomerase IB, an enzyme critical for DNA replication and repair .

Several methods exist for synthesizing 5-Bromovaleric acid:

- Hydrolysis and Bromination:

- Esterification:

- Functionalization:

5-Bromovaleric acid finds numerous applications across various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.

- Pharmaceuticals: Used in developing drugs targeting bacterial infections and other diseases.

- Material Science: Employed in creating water-soluble nanoplatelets and functionalized nanodiamonds .

- Agriculture: Involved in synthesizing pheromones used for pest control strategies.

Studies on the interactions of 5-Bromovaleric acid with biological systems reveal its potential effects on cellular mechanisms:

- Inhibition Studies: Its role as a topoisomerase inhibitor suggests interactions with DNA processes, impacting cell proliferation and survival.

- Antimicrobial Efficacy: Research indicates that it interacts with bacterial membranes or enzymes, contributing to its antimicrobial properties .

Several compounds share structural similarities with 5-Bromovaleric acid. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pentanoic Acid | CHO | Simple carboxylic acid without halogen substitution. |

| 4-Bromobutyric Acid | CHBrO | One carbon shorter; used in similar applications but lacks the same biological activity. |

| 6-Bromocaproic Acid | CHBrO | One carbon longer; exhibits different solubility properties. |

| 3-Bromopropionic Acid | CHBrO | Shorter chain; used primarily in organic synthesis but less versatile than 5-bromovaleric acid. |

5-Bromovaleric acid stands out due to its unique combination of biological activity, versatility in organic synthesis, and specific applications in pharmaceuticals and material science. Its bromine substitution at the fifth carbon position differentiates it from other similar compounds, enhancing its reactivity and functional potential .

XLogP3

Melting Point

GHS Hazard Statements

H302 (10.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (25.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (74.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (74.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (74.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant